molecular formula C22H23N5O2 B11646266 4-tert-butyl-N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

4-tert-butyl-N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11646266
M. Wt: 389.4 g/mol
InChI Key: QPTWXAVLOZYPNQ-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxadiazole Formation: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodiazole and oxadiazole moieties with the benzamide core, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-TERT-BUTYL-N-[4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-TERT-BUTYL-N-[4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE
  • 4-TERT-BUTYL-N-[4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-THIADIAZOL-3-YL]BENZAMIDE

Uniqueness

The uniqueness of 4-TERT-BUTYL-N-[4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-(1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C22H23N5O2/c1-5-27-17-9-7-6-8-16(17)23-20(27)18-19(26-29-25-18)24-21(28)14-10-12-15(13-11-14)22(2,3)4/h6-13H,5H2,1-4H3,(H,24,26,28)

InChI Key

QPTWXAVLOZYPNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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